BenchChemオンラインストアへようこそ!

N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

This compound is the unsubstituted benzimidazole-5-amide scaffold critical for structure-based kinase/HDAC inhibitor programs. Its free N–H provides unobstructed hinge-region hydrogen-bond geometry, avoiding the potency loss and ADME uncertainty of 2-alkylated analogs. It serves as the shortest-synthesis entry point for SAR libraries, reducing synthetic effort by 33–60%. Procure the exact scaffold to establish baseline biological profiles before introducing 2-substituents.

Molecular Formula C17H17N3O2
Molecular Weight 295.34 g/mol
Cat. No. B4517287
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide
Molecular FormulaC17H17N3O2
Molecular Weight295.34 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)CCC(=O)NC2=CC3=C(C=C2)N=CN3
InChIInChI=1S/C17H17N3O2/c1-22-14-6-2-12(3-7-14)4-9-17(21)20-13-5-8-15-16(10-13)19-11-18-15/h2-3,5-8,10-11H,4,9H2,1H3,(H,18,19)(H,20,21)
InChIKeyPZPJPPAOFIFYKQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(1H-Benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide: Core Chemical Identity and Procurement-Class Positioning


N-(1H-Benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide (CAS 1219566-91-2) is a synthetic small-molecule amide composed of a 1H-benzimidazol-5-amine core coupled to a 3-(4-methoxyphenyl)propanoic acid moiety . With a molecular formula of C₁₇H₁₇N₃O₂ and a molecular weight of 295.34 g·mol⁻¹, the compound presents two hydrogen-bond donors (benzimidazole N–H, amide N–H) and four hydrogen-bond acceptors, placing it within oral-drug-like physicochemical space [1]. The unsubstituted benzimidazole N–H distinguishes this compound from the majority of commercially catalogued 5-amidobenzimidazole analogs, which bear alkyl, cycloalkyl, or heterocyclic substituents at the benzimidazole 2-position, and this structural feature carries direct consequences for target recognition, metabolic stability, and synthetic tractability that are addressed quantitatively below.

Why N-(1H-Benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide Cannot Be Replaced by a 2-Substituted Benzimidazole Analog Without Experimental Re-Validation


The benzimidazole N–H proton is a critical pharmacophoric element in numerous benzimidazole-target co-crystal structures, where it engages conserved hinge-region hydrogen bonds (e.g., with kinases, HDACs, and tubulin) [1]. When the 2-position is substituted with alkyl, cycloalkyl, or heterocyclic groups, steric occlusion and electronic perturbation of the benzimidazole ring alter both the pKₐ of the N–H and the conformational preferences of the 5-amido side chain [1]. Consequently, a 2-substituted analog such as 3-(4-methoxyphenyl)-N-(2-methyl-1H-benzimidazol-5-yl)propanamide or N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide cannot be assumed to recapitulate the target-binding profile, CYP inhibition fingerprint, or solubility of the unsubstituted parent without explicit re-measurement [2]. The procurement of a generic in-class benzimidazole amide in place of this specific compound introduces an unquantified risk of target-selectivity reversal, altered ADME parameters, and irreproducible biological outcomes.

Product-Specific Quantitative Evidence Guide: N-(1H-Benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide vs. Closest 2-Substituted Analogs


Structural Differentiation: Unsubstituted Benzimidazole N–H vs. 2-Cyclopropyl Analog — Impact on Hydrogen-Bond Donor Availability

The target compound possesses an unsubstituted benzimidazole N–H (position 1), yielding two explicit hydrogen-bond donor (HBD) sites (N–H of benzimidazole + amide N–H) and a computed tPSA of approximately 67 Ų . In contrast, the 2-cyclopropyl analog N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide carries a cyclopropyl substituent that sterically shields the benzimidazole N–H and reduces its solvent accessibility, while the 2-methyl analog (MW 309.36) introduces a modest increase in both molecular weight and logP relative to the target compound (MW 295.34) . The absence of a 2-substituent on the target compound preserves the maximal hydrogen-bond donor capacity of the benzimidazole ring, a feature that is essential for hinge-region recognition in kinase and HDAC active sites where the unsubstituted N–H serves as the canonical hinge-binding motif [1].

Medicinal Chemistry Kinase Inhibitor Design Structure-Based Drug Design

CYP3A4 Inhibition Liability: Class-Level Alert Versus Comparator Data

Benzimidazole-containing compounds are recognized as a chemotype with potential for cytochrome P450 3A4 inhibition, and independent BindingDB records demonstrate that structurally related benzimidazole amides exhibit measured CYP3A4 IC₅₀ values ranging from 90 nM (potent time-dependent inhibition) to >30,000 nM, depending on substitution pattern [1]. The unsubstituted benzimidazole N–H of the target compound may confer a distinct CYP3A4 interaction mode compared to the 2-substituted analogs, which have shown variable inhibition in human liver microsome assays [2]. No direct CYP3A4 inhibition measurement for the target compound N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide has been published to date; however, the class-level alert necessitates prospective CYP liability assessment before advancing this compound into in vivo studies, and the absence of a 2-substituent is a key structural variable that is expected to modulate CYP binding relative to 2-alkylated analogs [1][2]. This data gap constitutes a critical decision point for procurement: the target compound is appropriate for CYP profiling studies precisely because its unsubstituted benzimidazole core represents a distinct starting point, but it cannot be assumed to share the CYP inhibition profile of 2-substituted analogs.

ADME Drug-Drug Interaction CYP Inhibition

Antifungal Activity Differentiation: 2-Cyclopropyl Analog vs. Unsubstituted Parent Scaffold

Vendor technical documentation for the 2-cyclopropyl analog N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide reports strong antifungal activity against Candida albicans and moderate anti-biofilm activity against Acinetobacter baumannii, with a metabolic activity reduction of 49.77% at 32 μg·mL⁻¹ . By contrast, no antifungal or antibacterial activity data have been published for the target compound N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide, which lacks the 2-cyclopropyl group. The cyclopropyl substituent is known to enhance membrane permeability and target engagement in antifungal benzimidazoles [1], and its absence in the target compound predicts a different — and likely lower — antifungal potency. This differential is relevant for procurement decisions: a researcher seeking antifungal lead matter should select the 2-cyclopropyl analog rather than the unsubstituted target compound.

Antifungal Candida albicans Biofilm Inhibition

Synthetic Tractability and Scalability: Unsubstituted Benzimidazole Core Offers a Shorter Synthetic Route Relative to 2-Functionalized Analogs

The target compound N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide requires a two-step sequence from commercially available 1H-benzimidazol-5-amine (CAS 934-22-5) via amide coupling with 3-(4-methoxyphenyl)propanoic acid . In contrast, the 2-cyclopropyl analog requires an additional cyclopropanation step at the benzimidazole 2-position (typically via cyclopropanecarboxaldehyde condensation with o-phenylenediamine prior to amide coupling), and the 2-(tetrahydrofuran-2-yl) analog requires a multi-step heterocycle construction . The target compound therefore provides the shortest synthetic route and lowest projected cost of goods among the closest in-class analogs, with one fewer synthetic transformation and a commensurately higher expected overall yield for multi-gram preparation.

Synthetic Chemistry Scale-Up Cost of Goods

Solubility Advantage in Organic Solvents: Favorable Formulation Characteristics for In Vitro Assays

Vendor technical documentation reports that N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide is soluble in common organic solvents (DMSO, DMF, ethanol) and is stable under standard laboratory storage conditions . The unsubstituted benzimidazole N–H and the 4-methoxyphenyl group together provide a balanced polarity profile (cLogP estimated at ~2.5) that is compatible with both organic solvent stock solutions and aqueous dilution protocols for in vitro assays . While solubility data are qualitative (no quantitative mg·mL⁻¹ values available in the public domain), the compound's lower molecular weight (295.34 g·mol⁻¹) relative to the 2-THF analog (MW ~379.4 g·mol⁻¹) and the 2-methoxymethyl analog (MW ~339.4 g·mol⁻¹) predictively correlates with higher molar solubility under matched conditions.

Solubility Formulation In Vitro Assay Compatibility

Best Research and Industrial Application Scenarios for N-(1H-Benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide Based on Differential Evidence


Kinase or HDAC Inhibitor Hit-Finding Campaigns Requiring an Unsubstituted Benzimidazole Hinge-Binder Scaffold

The unsubstituted benzimidazole N–H of the target compound serves as the canonical hinge-region hydrogen-bond donor in kinase and HDAC active sites, as established by co-crystal structures of benzimidazole-based inhibitors [1]. In contrast to 2-substituted analogs where the N–H is either absent (N-alkylated) or sterically occluded (2-cyclopropyl, 2-THF), the target compound provides a maximal and unobstructed HBD geometry for hinge recognition [2]. This makes it the preferred starting scaffold for structure-based design of ATP-competitive kinase inhibitors and class I/II HDAC inhibitors. Researchers procuring this compound for kinase or HDAC programs should explicitly avoid substituting 2-alkylated benzimidazole analogs, which have been shown to alter hinge-binding geometry and reduce potency in benzimidazole-derived HDAC inhibitor series [1].

CYP3A4 Liability Profiling of the Unsubstituted Benzimidazole-5-Amide Chemotype

The benzimidazole-amide chemotype carries a class-level alert for CYP3A4 time-dependent inhibition, with structurally related analogs exhibiting IC₅₀ values as low as 90 nM in recombinant CYP3A4 assays [1]. The target compound, having an unsubstituted benzimidazole N–H, represents a structurally distinct sub-chemotype whose CYP interaction profile cannot be inferred from 2-substituted analogs. Procurement of this compound is justified for dedicated CYP3A4 inhibition assays (midazolam 1′-hydroxylation endpoint in human liver microsomes or recombinant CYP3A4 supersomes) to establish the baseline CYP liability of the unsubstituted benzimidazole-5-amide scaffold, which will inform the design of subsequent analogs with improved ADME properties.

Medicinal Chemistry Library Expansion with a Synthetically Accessible 5-Amidobenzimidazole Core

The two-step synthetic route from 1H-benzimidazol-5-amine offers the shortest path to a 5-amidobenzimidazole analog library, with the unsubstituted parent serving as the entry compound for subsequent parallel derivatization of the 4-methoxyphenyl moiety or the benzimidazole N–H [1]. Compared to the 2-cyclopropyl analog (3–4 steps) and the 2-THF analog (4–5 steps), the target compound reduces synthetic effort by 33–60% [2]. This synthetic efficiency is decisive for procurement decisions in academic medicinal chemistry laboratories and CROs where compound throughput, cost, and lead time are primary considerations. The compound is recommended as the entry point for SAR exploration, with 2-substitution introduced only after establishing the baseline activity and selectivity of the unsubstituted scaffold.

Negative Control or Comparator Compound in Antifungal Screening Panels

The 2-cyclopropyl analog N-(2-cyclopropyl-1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide has demonstrated strong antifungal activity against Candida albicans and moderate anti-biofilm activity (49.77% metabolic reduction at 32 μg·mL⁻¹ against A. baumannii) [1]. The target compound, which lacks the 2-cyclopropyl substituent, is predicted to be significantly less potent in antifungal assays based on the established role of the 2-substituent in fungal membrane penetration and target engagement [2]. Procurement of the target compound as a negative control or comparator in antifungal screening panels is scientifically justified, as it enables the quantification of the contribution of the 2-cyclopropyl group to the antifungal activity observed with the analog.

Quote Request

Request a Quote for N-(1H-benzimidazol-5-yl)-3-(4-methoxyphenyl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.